

# Pseudouridine-5'-Triphosphate: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *pseudo-UTP*

Cat. No.: *B15598665*

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An in-depth exploration of the chemical structure, properties, and applications of a pivotal modified nucleotide in RNA therapeutics.

## Introduction

Pseudouridine-5'-triphosphate ( $\Psi$ TP) is a naturally occurring modified ribonucleotide that has garnered significant attention in the fields of biochemistry, molecular biology, and pharmaceutical development. As an isomer of uridine-5'-triphosphate (UTP), it features a unique carbon-carbon glycosidic bond between the C5 of the uracil base and the C1' of the ribose sugar, in contrast to the typical nitrogen-carbon bond found in uridine.<sup>[1][2]</sup> This structural alteration confers remarkable biological properties, most notably in the context of messenger RNA (mRNA) therapeutics. The incorporation of pseudouridine into mRNA transcripts has been shown to enhance their stability, increase translational efficiency, and crucially, reduce their innate immunogenicity.<sup>[1][3][4]</sup> These attributes have been instrumental in the development of successful mRNA-based vaccines and hold immense promise for future therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and experimental protocols related to pseudouridine-5'-triphosphate.

## Chemical Structure and Properties

The defining feature of pseudouridine-5'-triphosphate is the C-C glycosidic bond, which provides greater rotational freedom and conformational flexibility compared to the N-C bond in uridine.[2] This structural nuance is the foundation for its unique biological activities.

Below is a table summarizing the key chemical and physical properties of pseudouridine-5'-triphosphate.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>15</sub> N <sub>2</sub> O <sub>15</sub> P <sub>3</sub> (free acid)	[3]
Molecular Weight	484.10 g/mol (free acid)	[3]
	550.09 g/mol (trisodium salt)	[5][6]
CAS Number	1175-34-4	[1][5][6][7][8]
Appearance	Clear, colorless solution	[6]
Solubility	Highly soluble in water.[2][9] The trisodium salt form generally exhibits enhanced water solubility and stability.[7]	
pKa (Strongest Acidic)	8.66 (for pseudouridine)	[9]
Storage Conditions	Store at ≤ -15°C	[5]

## Biological Role and Significance in mRNA Therapeutics

Pseudouridine is the most abundant RNA modification found in cellular RNA, often referred to as the "fifth nucleoside".[3] It is present in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA), where it plays a role in stabilizing RNA structure and function.[1][10] The enzymatic conversion of uridine to pseudouridine is carried out post-transcriptionally by a class of enzymes known as pseudouridine synthases (PUS).[1]

The incorporation of pseudouridine into in vitro transcribed (IVT) mRNA has proven to be a transformative strategy in the development of RNA therapeutics. The key advantages include:

- **Reduced Innate Immunogenicity:** Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), leading to an inflammatory response that can inhibit translation and cause adverse effects. The presence of pseudouridine in the mRNA sequence helps to evade this immune recognition, leading to a significant reduction in the inflammatory response.<sup>[3][4][11]</sup>
- **Enhanced Translational Capacity:** mRNA containing pseudouridine has been shown to have a higher translational capacity compared to its unmodified counterpart.<sup>[3][4]</sup> This leads to increased protein production from the therapeutic mRNA.
- **Increased Nuclease Stability:** The modification can confer greater resistance to degradation by nucleases, thereby increasing the half-life and stability of the mRNA molecule.<sup>[1][3][7]</sup>

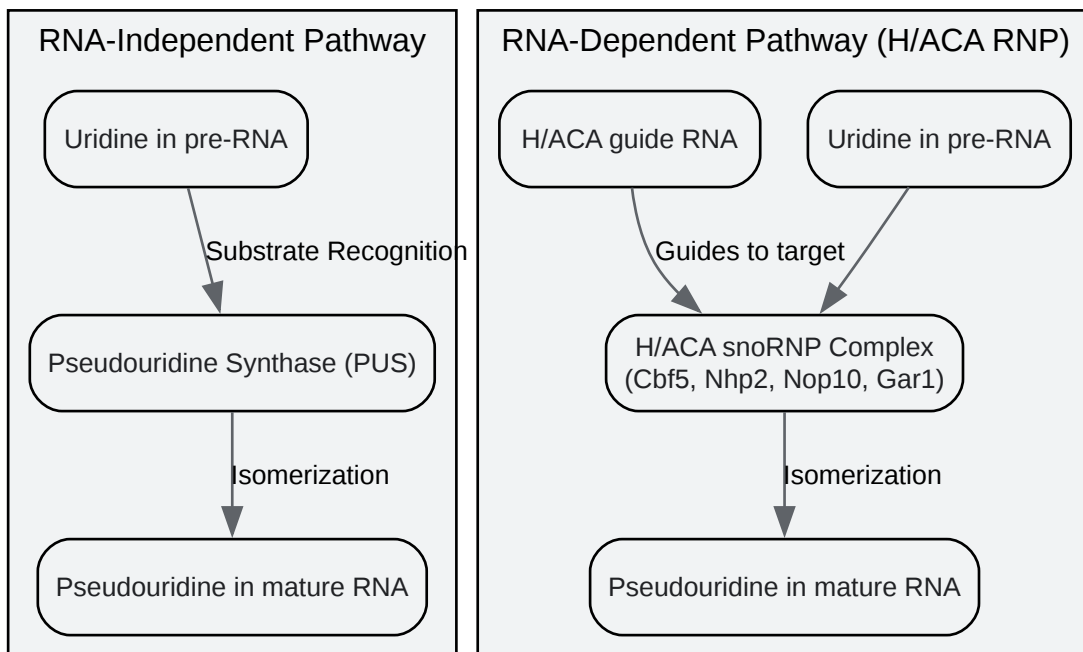
These beneficial properties have been pivotal in the success of mRNA vaccines and are being actively explored for a wide range of therapeutic applications, including protein replacement therapies and gene editing.

## Signaling Pathways and Experimental Workflows

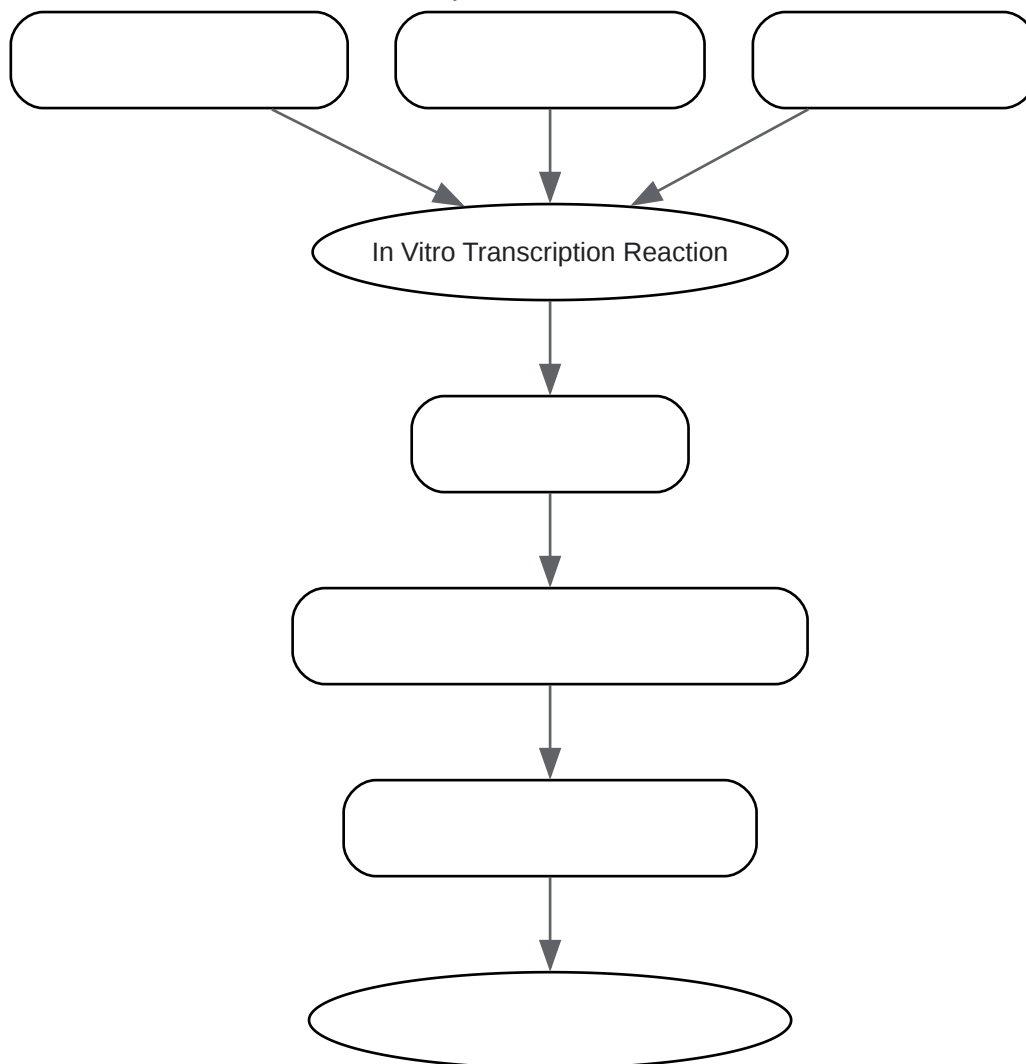
### Enzymatic Synthesis of Pseudouridine in RNA

The conversion of uridine to pseudouridine in cellular RNA is a complex process catalyzed by pseudouridine synthases. This can occur through two main mechanisms: an RNA-independent mechanism where the synthase directly recognizes the target uridine, and an RNA-dependent mechanism that utilizes a guide RNA.

## Enzymatic Synthesis of Pseudouridine in RNA



## Workflow for In Vitro Transcription of Pseudouridine-Modified mRNA



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